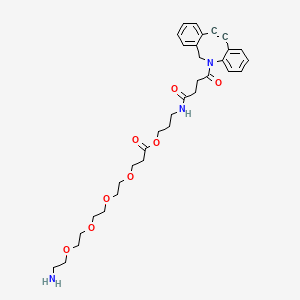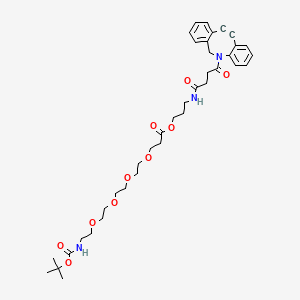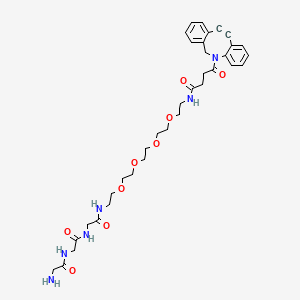
DBCO-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate: It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugation applications due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves the following steps:
Formation of the DBCO moiety: The dibenzocyclooctyne (DBCO) group is synthesized through a series of cyclization reactions.
Attachment of the Boc-protected amine: The DBCO moiety is then reacted with a Boc-protected amine under mild conditions to form the final product.
Industrial Production Methods: Industrial production of tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the primary reaction that tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate undergoes.
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield a free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Reagents: Azide-containing molecules, acids for deprotection.
Conditions: Mild, copper-free conditions for SPAAC; acidic conditions for Boc deprotection
Major Products:
Triazole Linkages: Formed from SPAAC reactions.
Free Amines: Formed after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: Used in the synthesis of bioconjugates for labeling and tracking biomolecules.
PROTACs: Acts as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.
Biology and Medicine:
Drug Development: Utilized in the development of targeted therapies and diagnostic tools.
Molecular Imaging: Employed in the creation of imaging agents for tracking biological processes.
Industry:
Material Science: Used in the development of advanced materials with specific functional properties.
Wirkmechanismus
The primary mechanism of action for tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is facilitated by the strained alkyne in the DBCO moiety, which reacts readily with azide groups to form stable triazole linkages. This property makes it highly effective for bioconjugation and labeling applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG6-NH-Boc): Similar in structure but contains a polyethylene glycol (PEG) linker, which increases water solubility.
tert-Butyl N-[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]carbamate (DBCO-PEG12-NH-Boc): Contains a longer PEG linker, providing even greater solubility and flexibility.
Uniqueness: tert-Butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate is unique due to its optimal balance of hydrophobicity and reactivity, making it highly effective for a wide range of bioconjugation applications without the need for copper catalysis.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-11H,14-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNVEBGFQGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














